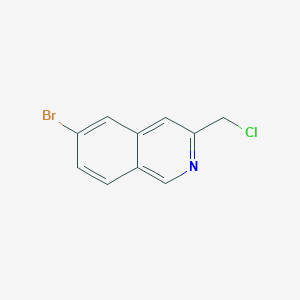![molecular formula C13H10ClN3O B15066039 2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine CAS No. 87359-22-6](/img/structure/B15066039.png)
2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an imidazo[4,5-c]pyridine core, which is known for its biological activity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-(4-chloro-2-methoxyphenyl)-imidazo[1,2-a]pyridine
- 2-(4-chloro-2-methoxyphenyl)-imidazo[1,2-c]pyrimidine
Uniqueness
2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
特性
CAS番号 |
87359-22-6 |
|---|---|
分子式 |
C13H10ClN3O |
分子量 |
259.69 g/mol |
IUPAC名 |
2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H10ClN3O/c1-18-12-6-8(14)2-3-9(12)13-16-10-4-5-15-7-11(10)17-13/h2-7H,1H3,(H,16,17) |
InChIキー |
DEAWTTHPBVPCAB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)C2=NC3=C(N2)C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15066013.png)
![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)

![(S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B15066026.png)


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-](/img/structure/B15066040.png)
